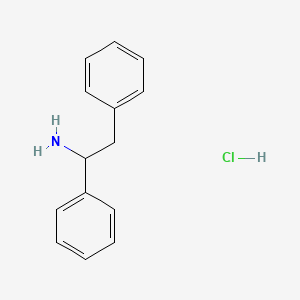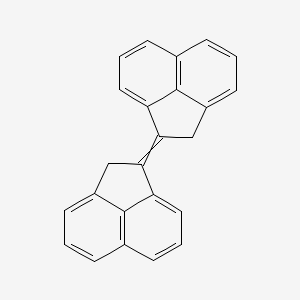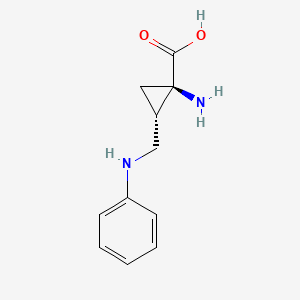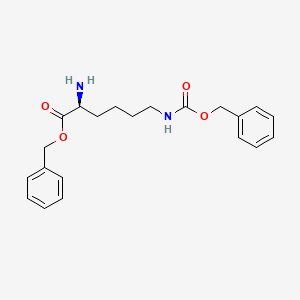
3-Phenylpropanimidamide
Übersicht
Beschreibung
3-Phenylpropanimidamide is a chemical compound with the molecular formula C9H12N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Phenylpropanimidamide consists of a phenyl group (a ring of 6 carbon atoms) attached to a propanimidamide group (a 3-carbon chain with an imidamide group at the end). The molecular weight is 148.21 .Physical And Chemical Properties Analysis
3-Phenylpropanimidamide is a solid at room temperature . It has a predicted melting point of 63.67°C and a predicted boiling point of 262.3°C at 760 mmHg . The density is predicted to be 1.0 g/cm3 .Wissenschaftliche Forschungsanwendungen
Metabolic Engineering
McLaughlin et al. (2017) explored the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, which has implications in obesity and drug dependence treatment research. Their study provides insights into the chemical synthesis of compounds similar to 3-Phenylpropanimidamide, highlighting its potential use in metabolic research (McLaughlin et al., 2017).
Liu et al. (2021) demonstrated the use of Escherichia coli for the de novo production of 3-phenylpropanol, closely related to 3-Phenylpropanimidamide, through metabolic engineering. This study emphasizes the potential of 3-Phenylpropanimidamide derivatives in sustainable biotechnological applications (Liu et al., 2021).
Phenylpropanoid Pathway in Plants
Sharma et al. (2019) investigated the role of phenolic compounds in plants under stress, which are products of the phenylpropanoid pathway, a pathway where compounds like 3-Phenylpropanimidamide might be involved. This research is crucial in understanding how plants respond to environmental challenges (Sharma et al., 2019).
Deng and Lu (2017) provided a comprehensive review of the phenylpropanoid biosynthesis in plants, offering insights into the potential roles of compounds like 3-Phenylpropanimidamide in plant biology and defense mechanisms (Deng & Lu, 2017).
Phenylpropanoids in Medicine and Industry
Carvalho et al. (2015) reviewed the anticancer potential of phenylpropanoids found in essential oils, indicating the possible medical applications of compounds like 3-Phenylpropanimidamide in cancer research and treatment (Carvalho et al., 2015).
Neelam et al. (2020) discussed the wide applications of phenylpropanoids in food, pharmaceutical, and cosmetic industries, highlighting the relevance of 3-Phenylpropanimidamide derivatives in various industrial applications (Neelam et al., 2020).
Wirkmechanismus
Safety and Hazards
3-Phenylpropanimidamide is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-phenylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPXWFVESZSJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3369676.png)



![2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B3369704.png)





![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)